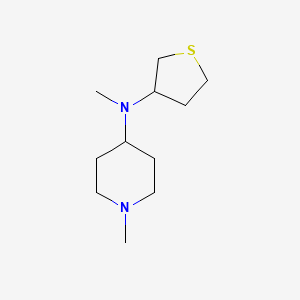
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine, also known as Troparil, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor and has been studied extensively for its potential use in the treatment of various neurological disorders. In
Mecanismo De Acción
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine works by inhibiting the reuptake of dopamine, which is a neurotransmitter that is involved in the regulation of movement, motivation, and reward. By inhibiting the reuptake of dopamine, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine increases the level of dopamine in the brain, leading to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in the treatment of Parkinson's disease, ADHD, and addiction.
Biochemical and Physiological Effects
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to have several biochemical and physiological effects. It has been shown to increase the level of dopamine in the brain, which leads to increased activation of dopamine receptors. This increased activation of dopamine receptors is thought to be responsible for the therapeutic effects of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in the treatment of Parkinson's disease, ADHD, and addiction. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to have a low affinity for other neurotransmitter transporters, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has several advantages and limitations for lab experiments. One advantage is its potency as a dopamine reuptake inhibitor, which makes it an ideal compound for studying the role of dopamine in various neurological disorders. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has a low affinity for other neurotransmitter transporters, which reduces the risk of side effects. However, one limitation of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine. One direction is the development of more potent and selective dopamine reuptake inhibitors that can be used in the treatment of various neurological disorders. Additionally, the use of N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine in combination with other drugs may be explored to enhance its therapeutic effects. Finally, the development of new animal models that mimic the symptoms of neurological disorders may help in the development of new treatments for these disorders.
Métodos De Síntesis
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine can be synthesized through a multistep process involving the reaction of various chemicals. The first step involves the reaction of 3-thiophenemethanol with sodium hydride to form 3-thiophenemethoxide. This is followed by the reaction of 3-thiophenemethoxide with 4-piperidone to form 4-(3-thiophenemethoxy)-4-piperidone. The final step involves the reaction of 4-(3-thiophenemethoxy)-4-piperidone with methyl iodide to form N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine.
Aplicaciones Científicas De Investigación
N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been extensively studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. It has been shown to be a potent dopamine reuptake inhibitor, which means it increases the level of dopamine in the brain. This increase in dopamine levels can help alleviate the symptoms of Parkinson's disease and ADHD. Additionally, N,1-dimethyl-N-(tetrahydro-3-thienyl)-4-piperidinamine has been shown to be effective in reducing drug-seeking behavior in animals, suggesting its potential use in the treatment of addiction.
Propiedades
IUPAC Name |
N,1-dimethyl-N-(thiolan-3-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-12-6-3-10(4-7-12)13(2)11-5-8-14-9-11/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCPBYPVNTBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2CCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-phenylpiperidine](/img/structure/B6128257.png)
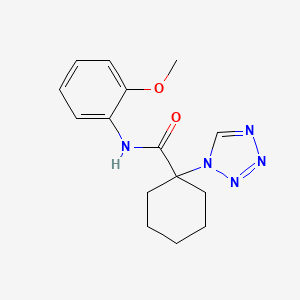

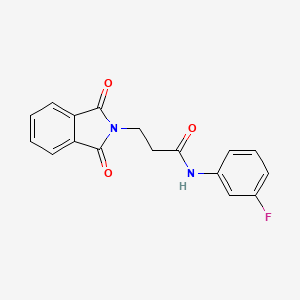
![N-[2-(trifluoromethyl)phenyl]-6-quinoxalinecarboxamide](/img/structure/B6128292.png)
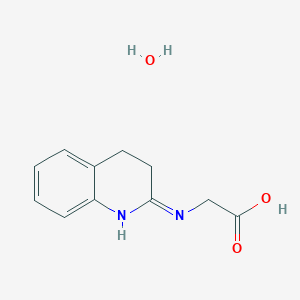
![6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B6128308.png)
![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B6128313.png)
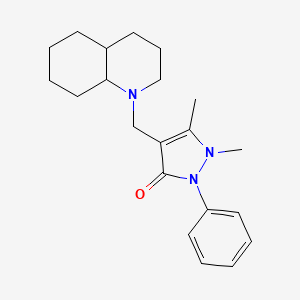
![methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B6128322.png)
![2-[1-(4-fluorobenzyl)-4-(1H-imidazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6128347.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6128351.png)
![1-(2-furyl)-2-[2-(3-methoxybenzyl)-4-morpholinyl]-2-oxoethanone](/img/structure/B6128361.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N'-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6128369.png)